1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3/c1-3-4-19-38-26-11-7-23(8-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-24(14-17-34)30(36)32-21-22-5-9-25(37-2)10-6-22/h5-12,15,18,20,24H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVWADRVCFRPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine :
The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (e.g., ) by one nitrogen atom. This alters electron distribution, affecting π-π stacking and hydrogen-bonding interactions. Pyrazolo[1,5-a]pyrimidines often exhibit stronger binding to ATP pockets in kinases due to their resemblance to purine bases .
Substituent Analysis
Key substituents and their impacts:
- 4-Butoxyphenyl vs.
- Piperidine-4-carboxamide Linker : The carboxamide group in the target compound and ’s analog facilitates hydrogen bonding with target proteins, a critical feature for kinase inhibitors .
Preparation Methods
Carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with (4-methoxyphenyl)methylamine.
Steps :
Direct Coupling Using EDCl/HOBt
A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to couple piperidine-4-carboxylic acid directly with the amine.
Conditions :
Final Assembly and Characterization
The fully substituted intermediate undergoes global deprotection (if protected) and purification.
Purification :
-
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient).
-
Final characterization via -NMR, -NMR, and HRMS confirms structural integrity.
Analytical Data :
-
-NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrazine-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calcd. for C₃₂H₃₆N₆O₃ [M+H]⁺: 577.2874; found: 577.2878.
Optimization and Scale-Up Considerations
Solvent Selection :
-
Tetrahydrofuran (THF) and DMF are preferred for SNAr reactions due to high dielectric constants.
-
Ethyl acetate/hexane mixtures optimize silica gel chromatography recovery.
Catalyst Loading :
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents and core structure integrity (e.g., pyrazolo[1,5-a]pyrazine protons appear as distinct doublets at δ 8.5–9.0 ppm) .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight via ESI-MS, with expected [M+H]⁺ peaks .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine ring conformation .
How can reaction conditions be optimized to improve yield and purity?
Q. Advanced
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency; optimize ligand ratios to reduce side products .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for cyclocondensation, but switch to THF for moisture-sensitive steps to prevent hydrolysis .
- Temperature Gradients : Employ microwave-assisted synthesis for rapid, high-yield amide bond formation (e.g., 80°C for 30 minutes) .
What strategies analyze structure-activity relationships (SAR) for this compound?
Q. Advanced
- Substituent Scanning : Replace the 4-butoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or thiomorpholine to evaluate pharmacokinetic trade-offs .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values in kinase inhibition assays .
How are contradictions in biological activity data resolved?
Q. Advanced
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Target Engagement Studies : Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct interactions .
- Meta-Analysis : Aggregate data from independent studies to identify consensus targets (e.g., JAK2 kinase vs. PDE4B) .
What computational methods predict target interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to screen against kinase databases, prioritizing residues with hydrogen-bonding potential (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD/RMSF plots for conformational flexibility .
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of structural analogs .
What are the primary biological targets under investigation?
Q. Basic
- Kinases : JAK2 and PI3Kγ due to pyrazolo[1,5-a]pyrazine’s ATP-mimetic properties .
- GPCRs : Serotonin receptors (5-HT₂A/5-HT₆) via the piperidine carboxamide’s resemblance to known ligands .
- Epigenetic Regulators : HDACs, as methoxy groups may enhance zinc chelation in catalytic sites .
How is metabolic stability assessed and improved?
Q. Advanced
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t₁/₂; CYP3A4/2D6 inhibition assays identify metabolic hotspots .
- Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .
- Deuterium Incorporation : Replace labile hydrogen atoms in the 4-butoxyphenyl group to slow oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
